molecular formula C15H14O B3357722 1-(3-Benzylphenyl)ethanone CAS No. 74857-56-0

1-(3-Benzylphenyl)ethanone

Cat. No.: B3357722
CAS No.: 74857-56-0
M. Wt: 210.27 g/mol
InChI Key: OKCDQBXIXZAPBQ-UHFFFAOYSA-N
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Description

1-(3-Benzylphenyl)ethanone is an organic compound with the molecular formula C15H14O. It is a ketone derivative characterized by a benzyl group attached to the third position of a phenyl ring, which is further connected to an ethanone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Benzylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH2Cl+C6H5COCH3AlCl3C6H5CH2C6H4COCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{COCH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{COCH}_3 + \text{HCl} C6​H5​CH2​Cl+C6​H5​COCH3​AlCl3​​C6​H5​CH2​C6​H4​COCH3​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvent systems can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzylphenyl ethanones.

Scientific Research Applications

1-(3-Benzylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(3-Benzylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylphenyl)ethanone
  • 1-(2-Benzylphenyl)ethanone
  • 1-(3-Methylphenyl)ethanone

Uniqueness

1-(3-Benzylphenyl)ethanone is unique due to the position of the benzyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-benzylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12(16)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCDQBXIXZAPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445036
Record name 1-(3-benzylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74857-56-0
Record name 1-(3-benzylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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